2-(1-Methyl-1h-pyrazol-5-yl)cyclohexan-1-amine
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Overview
Description
2-(1-Methyl-1H-pyrazol-5-yl)cyclohexan-1-amine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a cyclohexane ring substituted with a pyrazole moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-pyrazol-5-yl)cyclohexan-1-amine typically involves the reaction of 1-methyl-1H-pyrazole with cyclohexanone under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) to facilitate the reaction . The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-pyrazol-5-yl)cyclohexan-1-amine can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, room temperature or elevated temperatures.
Substitution: Alkyl halides, acyl chlorides, solvents like THF or dichloromethane (DCM).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
2-(1-Methyl-1H-pyrazol-5-yl)cyclohexan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-pyrazol-5-yl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-aminopyrazole: Shares the pyrazole core structure but differs in the substitution pattern.
2-(1-Methyl-1H-pyrazol-5-yl)cyclohexanone: Similar structure but with a ketone group instead of an amine.
Uniqueness
2-(1-Methyl-1H-pyrazol-5-yl)cyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H17N3 |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-(2-methylpyrazol-3-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C10H17N3/c1-13-10(6-7-12-13)8-4-2-3-5-9(8)11/h6-9H,2-5,11H2,1H3 |
InChI Key |
JEOLEPBONRJJMP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCC2N |
Origin of Product |
United States |
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